Product packaging for Acetamidopropyl trimonium chloride(Cat. No.:CAS No. 123776-56-7)

Acetamidopropyl trimonium chloride

Cat. No.: B571680
CAS No.: 123776-56-7
M. Wt: 194.703
InChI Key: QMAADWNUQRXDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quaternary Ammonium (B1175870) Center Structural Conformation

The core of the molecule's cationic nature is its quaternary ammonium center. evitachem.comewg.org This feature consists of a central nitrogen atom bonded to four carbon-containing substituents: three methyl (-CH₃) groups and one propyl (-CH₂CH₂CH₂) chain. This arrangement results in a permanent positive charge on the nitrogen atom, which is balanced by a chloride (Cl⁻) counter-ion. evitachem.com

The geometry around the positively charged nitrogen is tetrahedral. The nitrogen atom sits at the center, with the three methyl groups and the carbon atom of the propyl chain occupying the vertices of the tetrahedron. This structure is fundamental to its classification as a quaternary ammonium salt. ewg.org

Acetamido Group Contribution to Molecular Functionality

The acetamido group, with the structure CH₃C(=O)NH-, is located at the opposite end of the molecule from the cationic center. This group plays a crucial role in the compound's functionality. The presence of the amide linkage introduces significant polarity into this portion of the molecule.

The oxygen and nitrogen atoms in the amide group are capable of participating in hydrogen bonding. The oxygen atom of the carbonyl (C=O) can act as a hydrogen bond acceptor, while the hydrogen atom of the amine (N-H) can act as a hydrogen bond donor. This ability to form hydrogen bonds is a key factor in the molecule's capacity to attract and bind water, contributing to its conditioning effects. evitachem.com

Interplay of Amide Linkages and Cationic Charge Distribution

The functionality of acetamidopropyl trimonium chloride arises from the distinct yet cooperative roles of its two primary functional groups, which are separated by a three-carbon propyl chain. nih.govevitachem.com

Cationic Head : The quaternary ammonium group, with its fixed positive charge, is the primary driver for the molecule's electrostatic interaction. It allows the compound to adsorb onto negatively charged surfaces. evitachem.com

Amide Tail : The polar acetamido group provides a secondary mechanism for interaction through hydrogen bonding.

The propyl chain acts as a flexible spacer, preventing significant electronic interference between the electron-withdrawing amide group and the cationic center. This separation allows each functional group to operate somewhat independently, creating a bifunctional molecule. The cationic head provides a strong anchoring point to a substrate, while the hydrophilic amide tail enhances surface properties by attracting moisture.

Conformational Dynamics and Spectroscopic Probes

The presence of four rotatable single bonds within the propyl and acetamido groups gives the molecule considerable conformational flexibility. nih.gov This allows the molecule to orient itself effectively at interfaces. The dynamics of this molecule and its structure can be analyzed using various spectroscopic techniques. While specific research literature on this compound is limited, its structure allows for predictable analysis.

Spectroscopic Probes:

Infrared (IR) Spectroscopy : This technique is ideal for identifying the key functional groups. The amide group would produce strong, characteristic absorption bands. The C=O stretch (Amide I band) and the N-H bend (Amide II band) are particularly diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy could confirm the molecular structure by showing signals corresponding to each unique proton and carbon environment. For instance, ¹H NMR would show distinct signals for the protons on the three methyl groups attached to the nitrogen, the methylene protons of the propyl chain, the acetyl methyl protons, and the N-H proton of the amide.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Amide (N-H) Stretch 3350 - 3250
Alkyl (C-H) Stretch 3000 - 2850
Amide (C=O) Stretch (Amide I) 1680 - 1630
Amide (N-H) Bend (Amide II) 1580 - 1510

| Alkyl (C-N) | Stretch | 1250 - 1020 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19ClN2O B571680 Acetamidopropyl trimonium chloride CAS No. 123776-56-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

123776-56-7

Molecular Formula

C8H19ClN2O

Molecular Weight

194.703

IUPAC Name

3-acetamidopropyl(trimethyl)azanium;chloride

InChI

InChI=1S/C8H18N2O.ClH/c1-8(11)9-6-5-7-10(2,3)4;/h5-7H2,1-4H3;1H

InChI Key

QMAADWNUQRXDNZ-UHFFFAOYSA-N

SMILES

CC(=O)NCCC[N+](C)(C)C.[Cl-]

Synonyms

ACETAMIDOPROPYL TRIMONIUM CHLORIDE

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Tertiary Amine Quaternization Routes for Acetamidopropyl Trimonium Chloride Production

The cornerstone of this compound synthesis is the quaternization of N-[3-(dimethylamino)propyl]acetamide. This tertiary amine serves as the direct precursor to the final quaternary ammonium (B1175870) salt. The reaction involves the alkylation of the tertiary nitrogen atom, leading to the formation of the desired product.

Two principal alkylating agents are commonly utilized in this industrial process: methyl halides and dimethyl sulfate (B86663). Both reagents effectively introduce a methyl group to the tertiary amine, yielding the quaternary ammonium cation.

The reaction of N-[3-(dimethylamino)propyl]acetamide with a methyl halide, most commonly methyl chloride, is a classic example of the Menshutkin reaction. This SN2 type reaction involves the nucleophilic attack of the tertiary amine nitrogen on the methyl halide, resulting in the formation of a new carbon-nitrogen bond and the expulsion of the halide ion, which then becomes the counter-ion to the quaternary ammonium cation.

The general reaction can be represented as:

N-[3-(dimethylamino)propyl]acetamide + CH₃Cl → this compound

Reaction conditions for this process are critical for achieving high yields and purity. The reaction is typically carried out in a solvent to facilitate contact between the reactants. google.com The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents like DMSO often favoring SN2 reactions. electronicsandbooks.com Temperature and pressure are also key parameters, with continuous processes sometimes operating at elevated temperatures (50°C to 140°C) and pressures (12 to 65 bar) to maintain the alkyl halide in a dissolved state and enhance reaction kinetics. google.com Optimization studies on similar quaternization reactions have shown that variables such as reaction time, temperature, and the amount of quaternizing agent are crucial for maximizing yield and minimizing side reactions. nih.govcapes.gov.br

ParameterTypical Range/ConditionRationale
Precursor N-[3-(dimethylamino)propyl]acetamideContains the required tertiary amine functionality.
Alkylating Agent Methyl Chloride (CH₃Cl)Provides the methyl group for quaternization.
Solvent Polar aprotic (e.g., DMSO) or absentFacilitates reaction; can be run neat. electronicsandbooks.comgoogle.com
Temperature 50 - 140 °CIncreases reaction rate. google.com
Pressure 12 - 65 barMaintains methyl chloride in the liquid phase. google.com
Reaction Time Varies (e.g., hours)Dependent on other reaction parameters. nih.gov

Table 1: Typical Reaction Parameters for Alkylation with Methyl Halide

Dimethyl sulfate (DMS) serves as another effective methylating agent for the synthesis of this compound. The reaction mechanism is analogous to that of methyl halides, with the tertiary amine attacking one of the methyl groups of DMS.

The reaction can be depicted as:

N-[3-(dimethylamino)propyl]acetamide + (CH₃)₂SO₄ → [Acetamidopropyl trimonium]⁺ CH₃SO₄⁻

Following the quaternization, an ion exchange step with a chloride source (e.g., sodium chloride) would be necessary to obtain the final chloride salt.

Solvent-free quaternization processes using dimethyl sulfate have been developed for the synthesis of various quaternary ammonium compounds. google.comgoogle.com These processes are often conducted at elevated temperatures (e.g., 40°C to 80°C initially, with the exothermic reaction raising the temperature further) and under an inert atmosphere to prevent side reactions. google.comgoogle.com It is crucial to control the addition of dimethyl sulfate to manage the exothermicity of the reaction. googleapis.com

ParameterTypical Range/ConditionRationale
Precursor N-[3-(dimethylamino)propyl]acetamideContains the required tertiary amine functionality.
Alkylating Agent Dimethyl Sulfate ((CH₃)₂SO₄)Potent methylating agent.
Solvent Often solvent-freeReduces waste and simplifies purification. google.comgoogle.com
Temperature 40 - 100+ °CInitiates and sustains the exothermic reaction. google.comgoogle.comgoogleapis.com
Atmosphere Inert (e.g., Nitrogen)Prevents unwanted side reactions. google.comgoogle.com
Post-treatment Ion exchange with chloride sourceTo obtain the final chloride salt.

Table 2: Typical Reaction Parameters for Quaternization with Dimethyl Sulfate

Derivatization from Ethanolamide Precursors

While the primary route involves the direct quaternization of N-[3-(dimethylamino)propyl]acetamide, an alternative synthetic pathway can be envisioned starting from ethanolamide precursors. This multi-step process would first involve the synthesis of an amide intermediate, followed by quaternization.

A potential, though less direct, route could involve the amidation of a suitable carboxylic acid or its ester with a diamine containing a tertiary amine functionality, such as N,N-dimethyl-1,3-propanediamine. For instance, reaction with acetic acid or an acetic acid derivative would yield N-[3-(dimethylamino)propyl]acetamide, the precursor for the subsequent quaternization step as described in section 2.1.

The synthesis of the precursor N-[3-(dimethylamino)propyl]acetamide can be achieved through the catalytic amidation of methyl acrylate (B77674) with N,N-dimethyl-1,3-propanediamine. google.com This reaction is typically carried out in the presence of a catalyst and a polymerization inhibitor.

Stereochemical Considerations in this compound Synthesis

This compound is an achiral molecule. nih.gov This is because the nitrogen atom, although bonded to four different groups in the quaternary ammonium structure, does not represent a stereocenter in this specific case due to the symmetry of the methyl groups. The three methyl groups attached to the nitrogen are identical, and therefore, no stereoisomers (enantiomers or diastereomers) can exist for this compound.

While there are advanced synthetic methods for creating chiral quaternary ammonium salts, these are not relevant to the synthesis of this compound due to its inherent achirality.

Advanced Synthetic Techniques and Process Optimization

Research into the synthesis of quaternary ammonium compounds is ongoing, with a focus on improving efficiency, sustainability, and product purity. Advanced techniques often revolve around process optimization and the use of novel catalytic systems.

For quaternization reactions in general, optimization of parameters such as solvent, temperature, reaction time, and the stoichiometry of reactants is crucial for maximizing yield and minimizing by-products. nih.govcapes.gov.brrsc.org For instance, the use of continuous flow reactors can offer better control over reaction parameters and lead to higher throughput compared to batch processes. google.com Studies have shown that for some quaternization reactions, dimethyl sulfoxide (B87167) (DMSO) can be a highly effective solvent, even when the starting materials have poor solubility in it. nih.govcapes.gov.br

For research purposes, custom synthesis of analogues of this compound with modified structures can be undertaken to explore structure-activity relationships for specific applications. This can involve the use of different fatty acid amides as precursors or the introduction of various functional groups.

The synthesis of functionalized quaternary ammonium compounds for research often employs well-established reactions like the Menshutkin reaction, but with a wider variety of starting materials to create novel structures. mdpi.com For example, polymerizable quaternary ammonium monomers can be synthesized for incorporation into larger polymer structures. nih.govresearchgate.net These custom syntheses allow for the fine-tuning of properties such as hydrophobicity, charge density, and reactivity for specialized applications.

Isotope Labeling Strategies for Mechanistic Elucidation

The synthesis of this compound involves two key transformations: the formation of an amide bond and a quaternization reaction. While specific isotopic labeling studies on this compound are not prevalent in the published literature, the reaction mechanisms can be effectively investigated using established isotope labeling strategies. These methods are instrumental in tracking the fate of atoms throughout a reaction sequence and in determining the rate-limiting steps.

Amide Bond Formation:

The initial step in the synthesis is the acylation of 3-dimethylaminopropylamine (B130723) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form N-(3-(dimethylamino)propyl)acetamide. To elucidate the mechanism of this amide bond formation, isotopic labeling can be employed. For instance, using ¹³C-labeled acetyl chloride (specifically at the carbonyl carbon) would allow for the definitive tracking of the carbonyl group. nih.gov By analyzing the final product, this compound, using ¹³C-NMR spectroscopy, the presence and position of the ¹³C label would confirm the incorporation of the acetyl group and could provide insights into any potential rearrangements or alternative reaction pathways.

Quaternization Reaction:

The subsequent step is the quaternization of the tertiary amine in N-(3-(dimethylamino)propyl)acetamide with a methylating agent, typically methyl chloride, to yield the final quaternary ammonium salt. This reaction is a classic example of a Menschutkin reaction. nih.gov The mechanism of such S_N2 reactions can be probed using kinetic isotope effects (KIEs). wikipedia.org

A primary kinetic isotope effect would be observed if a bond to the isotopically labeled atom is broken in the rate-determining step. youtube.com For example, by using deuterated methyl chloride (CD₃Cl), a primary KIE could be measured. A significant kH/kD value (where kH and kD are the rate constants for the reactions with CH₃Cl and CD₃Cl, respectively) greater than one would indicate that the C-Cl bond cleavage is part of the rate-limiting step, which is characteristic of an S_N2 mechanism. wikipedia.orgyoutube.com

Conversely, a secondary kinetic isotope effect might be observed if the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For instance, labeling the methyl groups already present on the tertiary amine (N-(CD₃)₂-propyl)acetamide) could reveal information about the transition state structure.

The following table illustrates potential isotope labeling strategies that could be applied to study the synthesis of this compound:

Labeled PrecursorIsotopic LabelAnalytical TechniqueMechanistic Question Addressed
Acetyl Chloride¹³C (carbonyl)¹³C-NMR SpectroscopyConfirms the origin of the carbonyl carbon in the final product. nih.gov
Methyl Chloride²H (deuterium, D)Reaction KineticsElucidates the nature of the transition state in the S_N2 quaternization (primary KIE). wikipedia.org
N-(3-(dimethylamino)propyl)acetamide¹⁵N¹⁵N-NMR SpectroscopyTracks the nitrogen atom from the amine precursor to the final quaternary ammonium salt.
3-dimethylaminopropylamine¹⁴C (on the propyl chain)Scintillation CountingTraces the carbon backbone of the propyl group throughout the synthesis.

These isotopic labeling experiments, in conjunction with computational studies, can provide a detailed understanding of the reaction coordinates and transition states involved in the synthesis of this compound. nih.govnih.gov

Synthesis and Industrial Scale Production

Primary Synthesis Pathways

The synthesis of Acetamidopropyl Trimonium Chloride falls under the broader category of amide-functionalized quaternary ammonium (B1175870) compound synthesis. A common pathway for creating such compounds involves a multi-step process. One general approach is the reaction of a fatty acid with a dialkylaminoalkylamine to form an amidoamine intermediate. This intermediate, which contains a tertiary amine, is then quaternized using an alkylating agent. ewg.org

For this compound specifically, the synthesis would likely involve the reaction of 3-dimethylaminopropylamine (B130723) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the N-(3-(dimethylamino)propyl)acetamide intermediate. This tertiary amidoamine is then quaternized with a methylating agent like methyl chloride to yield the final product.

Raw Materials and Precursors

The primary raw materials and precursors for the synthesis of this compound are:

3-Dimethylaminopropylamine (DMAPA): This compound provides the propyl chain and the tertiary amine functionality that will be quaternized. yeserchem.com

An acetylating agent: Acetic anhydride or acetyl chloride are common reagents used to introduce the acetyl group, forming the amide linkage.

A methylating agent: Methyl chloride is a typical quaternizing agent used to add the fourth alkyl group (a methyl group) to the nitrogen atom, creating the quaternary ammonium cation. ewg.org

Solvents: Protic solvents may be used during the quaternization step. ewg.org

Reaction Conditions and Catalysts

The synthesis of amides from carboxylic acids and amines often requires catalysts or coupling agents to proceed under mild conditions. researchgate.net However, the reaction of an amine with a more reactive acylating agent like an acid chloride or anhydride can often proceed without a catalyst. researchgate.net

The quaternization reaction is typically carried out by heating the tertiary amine intermediate with the quaternizing agent in a suitable solvent. ewg.org The reaction temperature can range from approximately 50°C to 130°C. ewg.org The reaction is held at this temperature until completion. ewg.org For the synthesis of related quaternary ammonium salts, the process is often controlled to ensure a high yield and purity of the final product.

Interfacial and Supramolecular Chemistry

Adsorption Mechanisms onto Charged and Hydrophobic Surfaces

The amphiphilic nature of Acetamidopropyl trimonium chloride, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail, governs its tendency to accumulate at interfaces. This adsorption is driven by a combination of electrostatic and hydrophobic interactions.

The positively charged quaternary ammonium (B1175870) headgroup of this compound is the primary driver for its adsorption onto negatively charged (anionic) surfaces. Many natural and synthetic materials, including textile fibers like cotton and wool, as well as human hair and skin, carry a net negative charge in aqueous environments.

The adsorption process is initiated by a strong electrostatic attraction between the cationic headgroup of the surfactant and the anionic sites on the substrate. This interaction leads to the neutralization of the surface charge, which is a key mechanism behind the antistatic properties of this compound. As more surfactant molecules adsorb, they can form a monolayer covering the surface. In some cases, if the concentration of the surfactant is high enough, a second layer can form with the hydrophobic tails interacting with the first layer's tails, and the hydrophilic headgroups oriented towards the bulk water phase. This bilayer formation can further modify the surface properties, such as lubricity and feel. The presence of the amide group in the molecular structure can also contribute to the adsorption through hydrogen bonding with suitable functional groups on the substrate surface, further enhancing the substantivity of the surfactant.

Self-Assembly and Micellization Behavior in Aqueous Systems

In aqueous solutions, once the concentration of this compound reaches a certain threshold, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (unimers) begin to self-assemble into organized aggregates called micelles. This is an entropically driven process to minimize the unfavorable interactions between the hydrophobic tails and water.

Table 1: Illustrative Critical Micelle Concentration (CMC) for a Generic Cationic Surfactant This table provides typical values for educational purposes, as specific experimental data for this compound is not publicly available.

Parameter Value

The geometry of the self-assembled structures can transition from spherical to cylindrical or worm-like micelles at higher concentrations or with the addition of salts, which screen the electrostatic repulsion between the headgroups.

Formation and Stability of Monolayers and Multilayers

This compound can form thin, organized films, known as monolayers, at the air-water interface. In a monolayer, the surfactant molecules align themselves with their hydrophilic headgroups in the water and their hydrophobic tails extending into the air. The stability and packing of these monolayers are influenced by factors such as the surface concentration of the surfactant, temperature, and the composition of the aqueous subphase. The presence of the amide group can introduce the possibility of intermolecular hydrogen bonding within the monolayer, potentially leading to a more condensed and stable film compared to simple quaternary ammonium surfactants.

By using techniques like the Langmuir-Blodgett method, these monolayers can be transferred onto solid substrates to create well-defined multilayer structures. The stability of these multilayers depends on the strength of the interactions between the layers and between the layers and the substrate. For cationic surfactants like this compound, the electrostatic interactions with negatively charged substrates play a significant role in the stability of the deposited films.

Surface Tension and Wetting Characteristics

A key characteristic of surfactants is their ability to reduce the surface tension of water. This compound, by adsorbing at the air-water interface, disrupts the cohesive energy between water molecules, thereby lowering the surface tension. This property is crucial for its function as a wetting agent, allowing aqueous solutions to spread more easily over surfaces.

The reduction in surface tension increases with the concentration of the surfactant until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as any additional surfactant molecules preferentially form micelles in the bulk solution rather than further populating the interface. The effectiveness of a surfactant in reducing surface tension is an indicator of its efficiency as a wetting and dispersing agent.

Table 2: Illustrative Surface Tension Data for a Generic Cationic Surfactant Solution This table provides typical values for educational purposes, as specific experimental data for this compound is not publicly available.

Concentration (mM) Surface Tension (mN/m)
0.01 65
0.1 55
1.0 (Approx. CMC) 40

The wetting properties of a solution containing this compound are directly related to the reduction in surface tension and interfacial tension. By lowering the contact angle of a liquid droplet on a solid surface, it enhances the liquid's ability to wet the surface, a property that is highly valued in many cleaning and personal care applications.

Polymer Science and Rheological Modification

Cationic Polymer-Acetamidopropyl Trimonium Chloride Interactions

When introduced to systems containing anionic polymeric rheology modifiers, such as carbomers (cross-linked polyacrylates), Acetamidopropyl trimonium chloride engages in strong electrostatic interactions. This leads to the formation of a polymer-surfactant complex, often referred to as a polyelectrolyte complex. The cationic head of the this compound molecule neutralizes the anionic charges along the backbone of the rheology modifier.

This neutralization has several consequences:

Reduced Polymer Swelling: Anionic rheology modifiers like carbomers thicken aqueous solutions upon neutralization by a base, which causes the coiled polymer chains to uncoil and swell due to electrostatic repulsion between the newly formed negative charges. The introduction of a cationic species like this compound reverses this process, shielding the negative charges and causing the polymer to collapse, which can lead to a significant loss in viscosity. google.com

Turbidity and Precipitation: The formation of these neutral complexes can reduce their solubility in water, often resulting in increased turbidity or, in cases of strong interaction, precipitation out of the solution. google.com However, in some systems, this complexation can lead to a reduction in turbidity. google.com

The table below summarizes the observed interactions between cationic materials, such as this compound, and anionic rheology modifiers based on research findings. google.com

Cationic MaterialAnionic PolymerObserved InteractionImpact on Viscosity
Cationic Surfactants (e.g., this compound)Carbopol® PolymersComplexation, Turbidity ChangeTypically a reduction
DMC phosphate-cetrimonium chloride complexCarbopol® ETD 2050No precipitationNot recovered

This table is illustrative of the general interactions described in the cited source.

Hydrophobically Modified Alkali-Swellable Emulsion (HASE) polymers are a class of associative thickeners that modify the rheology of aqueous systems through two primary mechanisms: charge-induced chain uncoiling and hydrophobic associations. elementis.com These polymers contain an anionic backbone (similar to alkali-swellable emulsions or ASEs) and pendant hydrophobic groups. elementis.comresearchgate.net

The thickening process for HASE polymers begins when the pH is raised (typically to around 7 or higher), neutralizing the acidic groups on the polymer backbone. elementis.com This creates negative charges that repel each other, causing the polymer chain to uncoil and swell, thereby increasing viscosity. Simultaneously, the hydrophobic side chains associate with each other and with other hydrophobic components in the formulation, creating a transient polymer network that further enhances viscosity and provides unique rheological properties. elementis.comresearchgate.net

When this compound is introduced into a HASE system, its cationic nature directly counteracts the primary thickening mechanism.

Charge Neutralization: The cationic head groups of this compound are attracted to the anionic sites on the HASE polymer backbone. This neutralization shields the negative charges, reducing electrostatic repulsion and causing the polymer chains to revert to a more coiled, compact state. This collapse of the polymer network leads to a significant decrease in the solution's viscosity.

Disruption of Hydrophobic Network: While the primary interaction is electrostatic, the presence of the surfactant can also interfere with the associative hydrophobic network, though the dominant effect is typically the charge neutralization that collapses the polymer backbone.

HASE System ComponentFunctionExpected Impact of this compound Addition
Anionic Polymer Backbone (e.g., poly(methacrylic acid))Thickens via charge repulsion upon neutralizationNeutralization of anionic charges, leading to polymer coil collapse and viscosity loss.
Hydrophobic Side GroupsForm an associative network to build viscosityPotential disruption of the network, though secondary to the charge neutralization effect.

Rheological Impact on Aqueous Systems

The influence of this compound on the rheology of aqueous systems is most pronounced in formulations containing interacting components, particularly anionic polymers. google.com In simple aqueous solutions, its effect on viscosity is minimal, but in complex mixtures, it acts as a powerful modulator of flow behavior.

This compound primarily modulates viscosity through its interaction with oppositely charged species. As detailed in section 5.1.1, its addition to a system thickened with an anionic polymer like a carbomer or a HASE polymer typically results in a marked decrease in viscosity. google.com This is a direct consequence of the formation of a neutral, less-soluble polyelectrolyte complex, which collapses the extended, water-swollen polymer network responsible for the initial high viscosity. google.com

Gelation is a state of extremely high viscosity where a three-dimensional network structure is formed. While this compound itself does not typically act as a gelling agent, its interactions can influence gel structures. For instance, in a system gelled by an anionic polymer, its addition can lead to the collapse of the gel. Conversely, in certain complex surfactant systems, the inclusion of a cationic species can alter micellar structures (e.g., from spherical to wormlike micelles), which can lead to significant viscosity increases and even gelation, though this is highly dependent on the specific co-surfactants and conditions present. mdpi.com

The rheological effect of this compound in the presence of co-thickeners can be either antagonistic or synergistic, depending on the chemical nature of the co-thickener.

Antagonistic Effects: As established, the interaction with anionic polymer thickeners (e.g., carbomers, HASE polymers, sodium carboxymethylcellulose) is generally antagonistic concerning viscosity. google.commdpi.com The charge neutralization leads to a breakdown of the thickening mechanism.

Synergistic Effects: Synergy, or a greater-than-additive increase in viscosity, can occur when this compound is combined with certain other surfactants. In mixed surfactant systems, the combination of cationic, anionic, non-ionic, and/or amphoteric surfactants can lead to the formation of mixed micelles with different shapes and packing parameters than the individual surfactants. mdpi.com This can promote the growth of elongated, wormlike micelles, which can entangle to form a viscoelastic network, dramatically increasing the viscosity of the solution. mdpi.comnih.gov For example, studies on other surfactant systems have shown that combining different types of surfactants can transform a fluid solution into a gel-like state. mdpi.com

Co-Thickener TypeInteraction Mechanism with this compoundResulting Rheological Effect
Anionic Polymer (e.g., Carbomer, HASE)Electrostatic complexation, charge neutralizationAntagonistic (Viscosity decrease)
Non-ionic Polymer (e.g., HEC, HPMC)Weaker interactions (e.g., hydrophobic), less dominantGenerally minor effect, can be slightly synergistic or antagonistic depending on system specifics.
Other Surfactants (Anionic, Amphoteric)Formation of mixed micelles, altered micellar shape (e.g., wormlike micelles)Potentially Synergistic (Viscosity increase)

This compound as a Polymeric Plasticizer

This compound is not classified as a polymeric plasticizer. The term "polymeric plasticizer" refers to high molecular weight polymers that are added to another polymer matrix (commonly polyvinyl chloride, or PVC) to increase its flexibility and reduce brittleness. researchgate.netresearchgate.netgoogle.com These plasticizers are themselves polymers, such as nitrile rubber or polyesters, and are valued for their low migration rates compared to conventional, small-molecule plasticizers like phthalates. researchgate.netgoogle.com

This compound is a small molecule, specifically a quaternary ammonium (B1175870) salt, not a polymer. ewg.orgnih.gov While plasticizers are generally low molecular weight organic compounds that increase polymer chain mobility, the "polymeric" designation is key. researchgate.net There is no evidence in the reviewed literature to suggest that this compound is used as a polymeric plasticizer in industrial applications like PVC manufacturing. Its function in personal care is related to its surface-active and conditioning properties, not as a plasticizer for a solid polymer matrix in the traditional materials science sense.

Deposition Mechanisms in Polymeric Formulations

In polymeric formulations, such as conditioning shampoos, the deposition of this compound onto a surface like hair is a complex process. A primary mechanism is coacervation, which occurs when the cationic this compound interacts with anionic surfactants present in the formulation. evitachem.com This interaction leads to the formation of insoluble complexes, or coacervates, which then deposit onto the hair shaft during the rinsing process. The dilution of the product with water during use plays a critical role in triggering this coacervation and subsequent deposition. The efficiency of deposition can be influenced by several factors, including the concentration of the cationic compound and the anionic surfactant, the presence of other polymers, and the pH of the formulation.

Functional Mechanisms in Conditioning and Antistatic Applications

Mechanism of Antistatic Action: Charge Neutralization and Dissipation

The primary role of Acetamidopropyl trimonium chloride as an antistatic agent stems from its chemical nature as a quaternary ammonium (B1175870) salt, which imparts a positive charge to the molecule. ewg.orgtightlycurly.comeuropa.eu Surfaces such as hair can develop a negative electrical charge, leading to static electricity, which manifests as flyaways and difficulty in styling.

The positively charged (cationic) head of the this compound molecule is attracted to these negatively charged sites on the hair surface. Upon deposition, it neutralizes the surface's electrical charge. paulmitchell.comeuropa.eu This process of charge neutralization effectively reduces or eliminates the static buildup, making hair more manageable and less prone to frizz. europa.eu

Humectancy and Moisture Management at a Molecular Level

This compound is recognized for its excellent humectant properties, playing a crucial role in moisture management for both skin and hair. paulmitchell.comviktoriadeann.com As a hygroscopic material, it actively attracts water molecules from the surrounding environment and binds them, providing a twofold moisturizing effect that includes both water absorption and water retention. viktoriadeann.com

The mechanism of humectancy involves the compound's ability to form hydrogen bonds with water molecules. Its molecular structure contains components that readily interact with water, drawing moisture from the atmosphere and holding it at the surface of the skin or hair. This action helps to prevent the loss of moisture from the substrate to the environment, thereby maintaining hydration levels. viktoriadeann.com This property is particularly beneficial in preventing frizz and moisture loss in hair and supporting skin homeostasis. paulmitchell.comviktoriadeann.com

When compared to other common humectants, this compound demonstrates superior efficacy. It is described as a highly effective humectant, capable of retaining significantly more moisture than glycerin, a widely used benchmark in cosmetics. scribd.com One source indicates it is the most hygroscopic among a specific line of ingredients, retaining as much as 200% more moisture than glycerin. scribd.com This makes it an effective replacement for glycerin in formulations where enhanced, non-tacky moisturization is desired. scribd.com

Table 1: Comparative Hygroscopic Properties

Compound Hygroscopic Efficacy
This compound Can retain up to 200% more moisture than Glycerin. scribd.com

| Glycerin | A standard humectant used to attract and retain water. viktoriadeann.com |

Conditioning Efficacy through Surface Modification and Adsorption

The conditioning properties of this compound are a direct result of its ability to adsorb onto a surface and modify its characteristics. cir-safety.org As a cationic molecule, it has a strong affinity for the negatively charged sites on the keratin (B1170402) proteins of hair, a property known as substantivity. paulmitchell.com

Upon application, the compound deposits onto the hair shaft, forming a smooth layer. This deposition neutralizes surface charges, which reduces the friction and intertwining between individual hair fibers. europa.eueuropa.eu The result is hair that is easier to comb, feels more supple and soft, and exhibits improved manageability. paulmitchell.comeuropa.eu In skin care, this adsorption contributes to a moisturized and softened feel. ontosight.ai

Film-Forming Capabilities and Surface Textural Modification

This compound is also classified as a film-forming agent. cir-safety.orgpaulaschoice.com.aupaulaschoice.com This function involves the compound's ability to produce a continuous film on the skin, hair, or nails upon application. europa.eu This film alters the texture of the surface, contributing to its conditioning effects. By creating a smooth, even surface, the film can enhance shine and reduce the feeling of roughness or damage. europa.eu This film also supports the compound's role as a humectant and antistatic agent by creating a barrier that manages moisture and maintains a neutral surface charge.

Table 2: Summary of Functional Mechanisms

Functional Mechanism Mode of Action Result
Antistatic Action Neutralizes negative electrical charges on a surface via its cationic nature. paulmitchell.comeuropa.eu Reduces static electricity, flyaways, and frizz. europa.eu
Humectancy Absorbs and retains water molecules from the environment due to its hygroscopic properties. viktoriadeann.com Provides moisturization and prevents moisture loss. paulmitchell.comviktoriadeann.com
Conditioning Adsorbs to the negatively charged surface of hair (substantivity), reducing friction. paulmitchell.comeuropa.eu Leaves hair easy to comb, supple, and soft. europa.eu

| Film-Forming | Forms a continuous film on the hair or skin surface. europa.eucir-safety.org | Modifies surface texture for a smoother feel and appearance. |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Glycerin

Advanced Analytical Characterization of Acetamidopropyl Trimonium Chloride Systems

Spectroscopic Techniques for Interaction Analysis

Spectroscopic methods are invaluable for investigating the non-covalent interactions between Acetamidopropyl trimonium chloride and various substrates, such as biopolymers or anionic surfactants. Techniques like UV-Visible and fluorescence spectroscopy can elucidate binding mechanisms and the formation of complexes.

Detailed research findings indicate that for cationic surfactants, interactions with macromolecules like DNA can be effectively monitored using spectroscopy. mdpi.comrsc.org For instance, the binding of cationic surfactants can be studied by monitoring changes in the absorbance spectrum or through the quenching of fluorescence from intercalated dyes like ethidium (B1194527) bromide. rsc.org It has been suggested that surfactants with shorter chains may interact directly with the grooves of DNA, while longer-chain surfactants might orient their aliphatic tails away from the surface, promoting intermolecular interactions. nih.gov Although these studies were not performed on this compound specifically, the principles are directly applicable. UV spectroscopy can track changes in the local environment of chromophores upon binding, while fluorescence spectroscopy, including the use of fluorescent probes, can reveal information about the polarity of the microenvironment and the accessibility of the binding sites. mdpi.com

Table 1: Spectroscopic Methods for Surfactant Interaction Analysis

Technique Principle Information Obtained Typical Application Example
UV-Visible Spectroscopy Measures the absorption of ultraviolet or visible light by molecules. Changes in the absorption spectrum can indicate complex formation. Binding constants, stoichiometry of interaction, conformational changes. Monitoring the interaction between a cationic surfactant and an anionic polymer, observing shifts in the polymer's absorption bands.
Fluorescence Spectroscopy Measures the emission of light from a substance that has absorbed light. Changes in fluorescence intensity, wavelength, or polarization reveal details about the molecular environment. Binding affinity, micro-polarity of binding sites, conformational changes, accessibility of quenchers. Using a fluorescent probe to study the formation of micelles or the binding of a surfactant to a protein. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations. Changes in chemical bonding, hydrogen bonding, and molecular conformation upon interaction. Observing shifts in the amide I and II bands of a protein upon binding of this compound, indicating structural changes.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Identification of binding sites, determination of association constants, characterization of molecular mobility. | Using 2D NMR techniques to map the interaction interface between this compound and a polysaccharide. |

Calorimetric Studies of Binding and Adsorption Thermodynamics

Calorimetry directly measures the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data on binding and adsorption events. Isothermal Titration Calorimetry (ITC) is a principal technique in this area, offering a complete thermodynamic profile of an interaction in a single experiment.

When this compound binds to a substrate (e.g., a protein, polymer, or surface), heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes, allowing for the determination of key thermodynamic parameters. While specific studies on this compound are not prevalent in public literature, the methodology is standard for all surfactant systems. The data obtained would include the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insight into the forces driving the interaction (e.g., electrostatic, hydrophobic).

| Stoichiometry | n | The number of binding sites on the macromolecule for the ligand. | Provides the ratio of this compound molecules bound per molecule of the substrate. |

Rheological Characterization of Formulated Systems

The rheological properties of a formulation—its flow and deformation characteristics—are critical for product performance, stability, and consumer experience. thecosmeticformulator.comseppic.com this compound, as a cationic surfactant, can significantly influence the rheology of cosmetic and pharmaceutical formulations, often acting in concert with primary rheology modifiers like polymers. scconline.orgslideshare.net

Rheological modifiers are essential for controlling viscosity, enhancing texture, and ensuring the long-term stability of products by preventing phase separation or sedimentation. mdpi.comcrodaagriculture.com The characterization of these properties is performed using a rheometer, which can conduct various tests, including rotational and oscillatory measurements. Rotational tests measure viscosity as a function of shear rate, revealing whether a fluid is Newtonian, shear-thinning (pseudoplastic), or shear-thickening. Many cosmetic creams exhibit shear-thinning behavior, which is desirable for easy application. mdpi.com

Oscillatory tests provide information on the viscoelastic nature of a sample. By applying a small, oscillating stress, one can determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). A predominantly elastic (solid-like) material will have G' > G'', while a predominantly viscous (liquid-like) material will have G'' > G'. mdpi.comnih.gov The addition of this compound can alter these parameters by interacting with polymeric thickeners (e.g., xanthan gum, carbomers) or other surfactants, potentially strengthening or weakening the gel network. scconline.orgcrodaagriculture.com

Table 3: Key Rheological Parameters for Formulated Systems

Parameter Symbol Type of Test Description Relevance to Formulation
Viscosity η Rotational A measure of a fluid's resistance to flow. Determines product thickness, pourability, and feel.
Yield Stress τ₀ Rotational The minimum stress required to initiate flow. Prevents sedimentation of suspended particles during storage.
Storage Modulus G' Oscillatory Represents the elastic component; the energy stored and recovered per cycle. Indicates the solid-like character and structure of the formulation. nih.gov
Loss Modulus G'' Oscillatory Represents the viscous component; the energy dissipated as heat per cycle. Indicates the liquid-like character of the formulation. nih.gov

| Tan Delta | tan(δ) = G''/G' | Oscillatory | The ratio of loss to storage modulus. | A value < 1 indicates predominantly elastic behavior; a value > 1 indicates predominantly viscous behavior. mdpi.com |

Microscopic and Nanoscopic Probing of Surface Interactions

Understanding how this compound adsorbs onto and modifies surfaces is key to its function as a conditioning and antistatic agent. Microscopic and nanoscopic techniques provide direct visualization and mechanical measurements of these surface phenomena at the molecular level.

A powerful nanoscopic method for such investigations is the use of force-measuring optical tweezers. This technique has been employed to study the interaction of cationic surfactants with single DNA molecules. nih.gov By stretching the DNA molecule in the presence of the surfactant, researchers can measure changes in its mechanical properties, providing evidence for different binding modes and the potential for the surfactant to condense the DNA. nih.gov This approach could be adapted to study the interaction of this compound with other relevant biopolymers like keratin (B1170402).

Other relevant techniques include Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). AFM can be used to image surfaces (like hair or skin models) before and after treatment with a formulation containing this compound. It can provide nanoscale topographical images and measure changes in surface roughness or the presence of an adsorbed film. In force spectroscopy mode, AFM can also probe the adhesion forces between the treated surface and a cantilever tip, quantifying changes in surface energy and lubricity.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry, particularly Molecular Dynamics (MD) simulations, offers a powerful "computational microscope" to study the behavior of this compound at the atomic level. researchgate.net MD simulations model the movements and interactions of atoms and molecules over time, providing insights that are often difficult or impossible to obtain experimentally. mdpi.com

For cationic surfactants, MD simulations are used to investigate fundamental processes such as micelle formation, the structure of the aggregates (spherical, rod-like), the penetration of water into the micellar core, and the distribution of counter-ions (like chloride) around the charged head groups. researchgate.netrsc.org Researchers can develop all-atom (AA) or united-atom (UA) force fields to model the surfactant molecules. While UA models are computationally less expensive, AA models provide a more detailed description of electrostatic interactions, which can be crucial when studying interactions with other molecules. researchgate.net

By simulating a system containing this compound, water, and a substrate (e.g., a model keratin surface), one can observe the adsorption process in real-time. These simulations can reveal the preferred orientation of the surfactant on the surface, the conformation of its alkyl and amide groups, and how it interacts with specific functional groups on the substrate. This information is critical for understanding its mechanism of action as a conditioning agent.

Chromatography and Mass Spectrometry for Purity and Derivative Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the analysis of this compound. seppic.com These techniques are used for separation, identification, and quantification, ensuring the purity of the raw material and detecting any related impurities or degradation products.

In a typical workflow, HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A variety of detectors can be used, but coupling HPLC to a mass spectrometer provides the highest degree of sensitivity and selectivity. Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for unambiguous identification. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected parent ion and analyzing its daughter ions, creating a unique fingerprint for the molecule.

This methodology is crucial for quality control, allowing manufacturers to quantify the active ingredient and ensure that levels of synthesis by-products or impurities are below acceptable thresholds. An analytical method for quantifying related compounds using LC-MS/MS demonstrated excellent linearity and low limits of detection and quantitation. nih.gov A similar approach would be used to validate a method for this compound, establishing its accuracy, precision, and robustness.

Table 4: Example Parameters for LC-MS/MS Method Validation

Parameter Abbreviation Definition Example Value
Limit of Detection LOD The lowest concentration of an analyte that can be reliably distinguished from background noise. 0.0006 mg/kg nih.gov
Limit of Quantitation LOQ The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. 0.002 mg/kg nih.gov
Linearity (Coefficient of Determination) A measure of how well the calibration curve fits the experimental data points. ≥0.9998 nih.gov
Recovery % The percentage of the true amount of an analyte that is detected by the analytical method. 78% - 82% nih.gov

| Relative Standard Deviation | RSD | A measure of the precision or repeatability of the analytical method. | ≤7.22% nih.gov |

Environmental Dynamics and Biodegradation Research

Environmental Fate Pathways of Quaternary Ammonium (B1175870) Compounds

Upon release into the environment, typically through wastewater effluent, quaternary ammonium compounds (QACs) like Acetamidopropyl trimonium chloride are subject to several fate and transport processes. Due to their cationic nature, a primary pathway for QACs is rapid partitioning from the aqueous phase to negatively charged surfaces of suspended solids, sediments, and sewage sludge. This strong sorption behavior significantly influences their environmental distribution and bioavailability.

Wastewater treatment plants (WWTPs) are a major conduit for the entry of QACs into the environment. While a significant portion of these compounds is removed from the aqueous phase through sorption to sludge during treatment, residual amounts can still be discharged in the final effluent. Land application of biosolids from WWTPs can introduce these compounds into terrestrial environments, where their fate is governed by soil characteristics.

In aquatic systems, QACs that remain in the water column can undergo further transport and transformation. Photodegradation can occur, particularly in sunlit surface waters, although the extent of this process varies depending on the specific QAC structure and environmental conditions. Volatilization is generally not a significant fate pathway for QACs due to their low vapor pressure.

The ultimate environmental sinks for QACs are typically sediments and soils, where they can persist and accumulate over time. The strong binding to particulate matter reduces their immediate bioavailability and toxicity to pelagic organisms but can pose a long-term risk to benthic and soil-dwelling organisms.

Biodegradation Kinetics and Metabolite Identification of this compound

Specific research on the biodegradation kinetics and metabolite identification of this compound is limited in publicly available scientific literature. However, general principles derived from studies of other quaternary ammonium compounds can provide some insights. The biodegradability of QACs is highly variable and depends on the complexity of their chemical structure, particularly the nature of the alkyl chains and the quaternary ammonium head group.

The presence of an amide group in this compound may influence its susceptibility to microbial degradation. Amide bonds can be susceptible to enzymatic hydrolysis by amidases, which could represent an initial step in the biodegradation pathway. The subsequent degradation of the resulting metabolites would then depend on their individual structures.

Biodegradation of QACs can proceed under both aerobic and anaerobic conditions, although aerobic pathways are generally more efficient. The kinetics of biodegradation are often described by first-order or pseudo-first-order models, where the rate of degradation is proportional to the concentration of the compound. The half-life of QACs in the environment can range from a few days to several months, depending on the compound and the environmental conditions.

The identification of metabolites is crucial for a complete understanding of the biodegradation process and for assessing the potential risks of transformation products, which may in some cases be more persistent or toxic than the parent compound. Common initial biodegradation steps for QACs involve the cleavage of the alkyl chains from the nitrogen atom. For this compound, potential initial metabolites could include N-acetyl-1,3-diaminopropane and trimethylamine, resulting from the hydrolysis of the amide and the cleavage of the quaternary ammonium group, respectively. Further degradation of these intermediates would then follow.

Table 1: General Biodegradation Potential of Quaternary Ammonium Compounds

Quaternary Ammonium Compound TypeBiodegradation PotentialInfluencing Factors
Alkyl Trimethyl Ammonium ChloridesVariable, generally moderateAlkyl chain length, microbial community
Dialkyl Dimethyl Ammonium ChloridesGenerally lower than single-chain QACsSteric hindrance, alkyl chain length
Benzalkonium ChloridesVariable, depends on alkyl chainPresence of aromatic ring
Amidoamine-based QACs Data limited, potentially more biodegradable Presence of hydrolyzable amide bond

This table presents generalized information for classes of QACs and is not specific to this compound due to a lack of available data.

Sorption and Desorption in Environmental Matrices

The interaction of this compound with environmental matrices such as soil, sediment, and sludge is predominantly governed by sorption processes. As a cationic surfactant, it exhibits a strong affinity for negatively charged surfaces, which are abundant in natural solids due to the presence of clay minerals and organic matter.

Desorption, the release of the sorbed compound back into the aqueous phase, is generally a slow and limited process for QACs due to their strong binding. This hysteresis in sorption-desorption behavior contributes to their persistence in solid matrices. The potential for desorption can be influenced by changes in environmental conditions, such as a decrease in ionic strength or the introduction of competing cations.

Understanding the sorption and desorption behavior of this compound is essential for predicting its mobility and bioavailability in the environment. High sorption affinity leads to lower concentrations in the water column and reduced mobility, but also to accumulation in sediments and soils, creating a potential long-term reservoir of the compound.

Table 2: Factors Influencing the Sorption of Quaternary Ammonium Compounds in Environmental Matrices

FactorInfluence on SorptionRationale
Soil/Sediment Properties
Clay ContentIncreases sorptionProvides negatively charged sites for ion exchange.
Organic Matter ContentIncreases sorptionProvides both hydrophobic interaction sites and negatively charged functional groups.
Cation Exchange Capacity (CEC)Increases sorptionDirectly related to the number of available ion exchange sites.
Compound Properties
Alkyl Chain LengthIncreases sorptionEnhances hydrophobic interactions with organic matter.
Environmental Conditions
pHVariableCan affect the surface charge of some soil components.
Ionic StrengthDecreases sorptionCompeting cations can displace the QAC from sorption sites.

Methodologies for Environmental Monitoring and Quantification

Accurate and sensitive analytical methodologies are essential for the environmental monitoring and quantification of this compound in various matrices, including water, wastewater, sediment, and sludge. Due to its cationic and surface-active nature, specialized techniques are often required for its extraction, separation, and detection.

Sample Preparation and Extraction: The first step in the analysis of environmental samples is the extraction of the target analyte from the matrix. For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. Cartridges packed with a suitable sorbent, such as a mixed-mode cation exchange material, can effectively retain the cationic this compound from the water sample, allowing for its pre-concentration and the removal of interfering substances.

For solid samples like sediment and sludge, more rigorous extraction methods are necessary. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate solvent mixture (e.g., methanol/acid) can be used to efficiently extract the compound from the solid matrix.

Chromatographic Separation and Detection: Following extraction and cleanup, the quantification of this compound is typically performed using liquid chromatography (LC). Reversed-phase high-performance liquid chromatography (HPLC) is often the method of choice, utilizing a C18 or similar column. The mobile phase composition is optimized to achieve good separation from other co-extracted compounds.

Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unambiguous identification and quantification of the target compound, even at trace levels. The instrument is operated in selected reaction monitoring (SRM) mode, which monitors specific precursor-to-product ion transitions for this compound, enhancing the specificity of the analysis.

Table 3: Analytical Techniques for the Quantification of Cationic Surfactants in Environmental Samples

Analytical StepTechniqueDescription
Extraction (Water) Solid-Phase Extraction (SPE)Utilizes sorbent cartridges to concentrate the analyte and remove interferences.
Extraction (Solids) Pressurized Liquid Extraction (PLE) / Microwave-Assisted Extraction (MAE)Employs elevated temperature and pressure or microwave energy to enhance extraction efficiency from solid matrices.
Separation High-Performance Liquid Chromatography (HPLC)Separates the target compound from other components in the sample extract based on its physicochemical properties.
Detection Tandem Mass Spectrometry (MS/MS)Provides highly sensitive and selective detection and quantification based on the mass-to-charge ratio of the analyte and its fragments.

Emerging Research Frontiers and Unexplored Applications

Role in Advanced Material Science and Nanotechnology

While direct research on Acetamidopropyl trimonium chloride in advanced material science is still nascent, its fundamental properties suggest a potential role in surface modification and the development of functional materials. Its cationic charge allows it to adsorb onto negatively charged surfaces, a principle widely used in nanotechnology for creating layered assemblies and modifying the surface properties of nanoparticles. This could be instrumental in applications such as the stabilization of nanoparticle dispersions and the creation of antistatic coatings on polymers.

The film-forming capabilities of this compound are also of interest. These films could potentially be used to create protective or functional coatings on various substrates. For instance, in material science, such coatings could impart desirable surface properties like hydrophobicity or lubricity.

Novel Functionalization and Hybrid Material Development

The functionalization of materials to impart specific properties is a cornerstone of modern material science. This compound can act as a functionalizing agent, particularly for materials with anionic surfaces. By introducing a permanent positive charge, it can alter the material's interaction with its environment.

An area of potential is the development of hybrid materials. For example, combining this compound with inorganic materials like clays (B1170129) or silica (B1680970) could lead to organic-inorganic hybrids with tailored properties. These hybrids could find use in applications such as rheology modifiers, where the cationic surfactant structure can influence the organization of the inorganic platelets.

Sustainable Synthesis Pathways and Green Chemistry Initiatives

The traditional synthesis of quaternary ammonium (B1175870) compounds often involves processes that are not aligned with the principles of green chemistry. In response, the chemical industry is increasingly focusing on developing more sustainable synthesis routes. For this compound, this includes exploring enzymatic catalysis and the use of bio-based raw materials.

Green chemistry initiatives also focus on the lifecycle of a chemical. Research is being directed towards ensuring that this compound is readily biodegradable, minimizing its environmental impact. The development of more environmentally friendly surfactants is a key trend in the chemical industry.

Research Focus AreaKey Objectives
Sustainable Synthesis Development of catalytic processes to replace stoichiometric reagents, use of renewable feedstocks.
Green Chemistry Designing biodegradable molecules, reducing waste generation during production, lowering energy consumption.

Interdisciplinary Research with Biotechnology and Biomedical Engineering

The interaction of cationic polymers and surfactants with biological systems is a vibrant area of research. The positive charge of this compound allows it to interact with negatively charged biological membranes, DNA, and proteins. This property is being explored for various biomedical applications.

In biomedical engineering, there is potential for using this compound in the surface modification of medical devices to reduce bacterial adhesion and biofilm formation. Its surfactant properties could also be harnessed in drug delivery systems to enhance the solubility and bioavailability of certain drugs. However, extensive research is required to ensure biocompatibility for such applications.

Potential ApplicationUnderlying Principle
Antimicrobial Surfaces The cationic charge disrupts bacterial cell membranes.
Gene Delivery Complexation with negatively charged DNA to facilitate its entry into cells.
Drug Formulation Improving the solubility and stability of active pharmaceutical ingredients.

Challenges and Opportunities in this compound Research

The primary challenge in expanding the applications of this compound is the limited research focused specifically on its use in advanced, non-traditional fields. Much of the existing data pertains to its role in personal care formulations.

However, this also presents a significant opportunity. The well-established safety profile for topical use provides a good starting point for exploring biomedical applications. The opportunities lie in leveraging its known properties for new functions. Key areas for future research include a deeper understanding of its interaction with various materials and biological systems, as well as the development of cost-effective and sustainable production methods. Further investigation into its self-assembly properties and its potential as a building block for more complex supramolecular structures could unlock a wide range of new applications.

Conclusion and Future Outlook

Synthesizing Current Knowledge and Identifying Research Gaps

Acetamidopropyl trimonium chloride is a well-established ingredient in the personal care sector, valued for its dual functionality as a conditioning agent and a humectant. ca.govviktoriadeann.com Its mechanism of action is rooted in its cationic nature, where the positively charged quaternary ammonium (B1175870) headgroup interacts with negatively charged surfaces like hair and skin, reducing static electricity and forming a moisturizing film. ontosight.aigraybeardllc.com This leads to tangible benefits such as improved wet combability in hair and enhanced hydration in the skin. viktoriadeann.comgraybeardllc.com The compound is typically supplied as a water-soluble powder or in an aqueous solution. ontosight.aigraybeardllc.comthegoodscentscompany.com

Despite its widespread use, a comprehensive review of publicly available scientific literature reveals significant research gaps. While general synthesis routes for amide-type quaternary ammonium compounds are known, specific, detailed industrial manufacturing processes for this compound are not extensively documented. cir-safety.org Furthermore, there is a notable lack of quantitative performance data from peer-reviewed studies that compare its efficacy against other conditioning or moisturizing agents.

Prospective Avenues for Scholarly Investigation

The identified knowledge gaps point toward several prospective avenues for future scholarly investigation. A primary area of focus should be the environmental lifecycle of this compound. This includes conducting standardized biodegradability tests in various environmental compartments (e.g., water, sediment) and performing comprehensive aquatic toxicity studies on a range of organisms to determine its specific No-Observed-Effect Concentration (NOEC) and EC50 values. ca.govnih.gov

Another crucial research direction is the development and publication of robust analytical methods for detecting and quantifying this compound in complex matrices such as wastewater, surface water, and consumer products. mdpi.com This would enable more accurate environmental monitoring and exposure assessment.

From a performance perspective, there is an opportunity for quantitative research that benchmarks the conditioning and moisturizing efficacy of this compound against other cationic surfactants and humectants. Studies measuring parameters like the reduction in combing force on different hair types or the increase in skin capacitance (a measure of hydration) would provide valuable data for formulators.

Finally, exploring more sustainable and green synthesis routes could be a valuable endeavor for chemical engineers. This could involve using renewable starting materials or employing catalytic processes that minimize waste and energy consumption, aligning with the broader trend of developing next-generation, environmentally benign surfactants. researchgate.net

Broader Implications for Chemical Science and Engineering

The case of this compound is emblematic of the challenges and opportunities facing the broader field of specialty chemicals, particularly surfactants. As a functional ingredient, it highlights the elegant molecular design that allows a single compound to perform multiple roles in a formulation. However, its status as a QAC also places it within a chemical class under increasing environmental and regulatory scrutiny. nih.govbiomedpharmajournal.org

This situation underscores a critical imperative for chemical science and engineering: the integration of lifecycle thinking into chemical design. The future of specialty chemicals will likely depend not only on performance and cost but also on a comprehensive understanding of their environmental impact and safety profile. This necessitates a multidisciplinary approach, combining synthetic chemistry, toxicology, environmental science, and process engineering.

The research gaps associated with this compound and other QACs present an opportunity to drive innovation. There is a clear need for "soft" or "cleavable" surfactants that perform their function effectively before degrading into benign substances in the environment. researchgate.net The development of such molecules is a significant challenge for synthetic chemists and a key goal for sustainable chemical engineering. The ongoing re-evaluation of established chemicals like QACs will continue to push the boundaries of analytical science and toxicology, leading to more sophisticated tools for risk assessment and the creation of safer, more sustainable products. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. How is Acetamidopropyl trimonium chloride structurally characterized, and what analytical techniques are recommended for its identification in complex mixtures?

  • Methodological Answer : Structural characterization begins with nuclear magnetic resonance (NMR) spectroscopy to confirm the quaternary ammonium group and acetamidopropyl chain. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks for amide (C=O stretch at ~1650 cm⁻¹) and C-N bonds. For quantification in mixtures, high-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) is recommended due to the compound’s lack of UV chromophores. Chloride ion confirmation can be achieved via silver nitrate precipitation or ion chromatography .

Q. What are the standard protocols for assessing the purity of this compound, and how are common impurities detected?

  • Methodological Answer : Purity assessment follows pharmacopeial guidelines:

  • Clarity and color : Dissolve 1.0 g in 10 mL water; solution must remain clear and colorless.
  • Sulfated ash : Incinerate 1.0 g at 600°C; residue ≤0.1% indicates minimal inorganic impurities.
  • Loss on drying : Dry at 105°C until constant mass; ≤0.5% loss ensures low moisture/volatile content.
  • Heavy metals : Use atomic absorption spectroscopy (AAS) with a limit of ≤20 ppm. Impurities like unreacted amines are detected via thin-layer chromatography (TLC) using ninhydrin staining .

Advanced Research Questions

Q. In designing experiments to study the interaction between this compound and keratinous substrates, what factors must be controlled to ensure reproducible deposition measurements?

  • Methodological Answer : Key factors include:

  • Surfactant composition : Use fixed ratios of anionic/cationic surfactants to avoid competitive binding (e.g., sodium lauryl sulfate vs. the test compound) .
  • Ionic strength : Maintain consistent salt concentrations (e.g., NaCl) to prevent charge shielding effects.
  • Substrate pretreatment : Standardize keratinous substrates (e.g., hair fibers) by washing with ethanol/water to remove surface lipids.
  • Quantification : Use fluorescent tagging (e.g., dansyl chloride) coupled with confocal microscopy to measure deposition depth .

Q. How can conflicting data on the percutaneous absorption of trimonium compounds be reconciled in safety assessments?

  • Methodological Answer : Discrepancies arise from variations in experimental models (e.g., human vs. rat skin) and occlusion conditions. To reconcile

  • Use Franz diffusion cells with full-thickness human skin under both occluded and unoccluded conditions.
  • Apply radio-labeled this compound (e.g., ³H-labeled) to track absorption via liquid scintillation counting.
  • Normalize results to stratum corneum thickness (measured via histology) and report absorption as µg/cm²/hour. Prior studies on cetrimonium chloride showed <1% systemic absorption, suggesting low bioavailability for structurally similar compounds .

Q. What strategies are effective in optimizing the synthesis of this compound to improve yield while minimizing by-products?

  • Methodological Answer :

  • Stepwise quaternization : React 3-aminopropyltrimethylammonium chloride with acetyl chloride in anhydrous methanol at 0–5°C to reduce hydrolysis.
  • Catalyst use : Add 1 mol% potassium iodide to accelerate quaternization.
  • By-product mitigation : Employ vacuum distillation to remove excess acetyl chloride and unreacted amines. Monitor reaction progress via pH titration (target pH 6.5–7.0). Yields >85% are achievable with these controls .

Q. When analyzing the antistatic efficacy of this compound in polymer matrices, what methodological considerations are critical for differentiating surface vs. bulk effects?

  • Methodological Answer :

  • Surface charge measurement : Use a Kelvin probe to map surface potential differences before/after treatment.
  • Depth profiling : Combine X-ray photoelectron spectroscopy (XPS) with argon sputtering to quantify cationic groups at varying depths.
  • Bulk conductivity : Measure volume resistivity via four-point probe; a lack of correlation with surface charge confirms bulk vs. surface activity. Antistatic effects are typically surface-dominant due to the compound’s limited polymer compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.